molecular formula C13H21N3 B13529173 N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline

N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline

Cat. No.: B13529173
M. Wt: 219.33 g/mol
InChI Key: NMNKNEKUVUSFEK-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline is a chemical compound of interest in medicinal and organic chemistry research. It features a piperazine ring, a common nitrogen-containing heterocycle, linked to a dimethylaniline group through a methylene bridge. Piperazine derivatives are extensively studied as key scaffolds in drug discovery and are frequently investigated for their potential pharmacological properties . Researchers utilize this family of compounds as versatile building blocks for the synthesis of more complex molecules, leveraging the piperazine ring's ability to contribute to molecular diversity and its role in modulating a compound's physicochemical properties . As with many specialized piperazine-based chemicals, its primary value lies in its application as a reference standard or synthetic intermediate in the development of novel bioactive substances. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline

InChI

InChI=1S/C13H21N3/c1-15(2)13-5-3-4-12(10-13)11-16-8-6-14-7-9-16/h3-5,10,14H,6-9,11H2,1-2H3

InChI Key

NMNKNEKUVUSFEK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)CN2CCNCC2

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution

This method involves the reaction of a suitable halogenated precursor, such as 3-(chloromethyl)-N,N-dimethylaniline, with piperazine under basic conditions. The nucleophilic nitrogen of the piperazine attacks the electrophilic benzylic carbon, displacing the halide to form the desired product.

Typical Reaction Conditions:

Parameter Condition
Solvent Polar aprotic solvents (e.g., DMF, DMSO)
Base Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
Temperature 50–80 °C
Reaction Time 12–24 hours
Molar Ratio 1:1.1 (halide:piperazine)

Advantages:

  • Straightforward and high-yielding.
  • Mild conditions preserve sensitive groups.

Limitations:

  • Requires pre-synthesis of halomethyl intermediate.
  • Possible side reactions include over-alkylation of piperazine.

Alkylation via Halomethyl Intermediates

This method involves the generation of a benzyl halide intermediate from 3-(hydroxymethyl)-N,N-dimethylaniline by halogenation (e.g., using thionyl chloride or phosphorus tribromide), which is then reacted with piperazine.

Typical Reaction Conditions:

Step Reagents/Conditions
Halogenation SOCl₂ or PBr₃, reflux, inert atmosphere
Alkylation Piperazine, base (K₂CO₃), DMF, 60 °C
Purification Chromatography or recrystallization

Advantages:

  • Allows isolation of stable intermediates.
  • Scalable for industrial synthesis.

Limitations:

  • Requires handling of corrosive reagents.
  • Potential for side reactions during halogenation.

The synthesized compound is typically characterized by:

Technique Purpose Typical Data
Nuclear Magnetic Resonance (NMR) Confirm structure and substitution pattern $$^{1}H$$ NMR: aromatic protons δ 6.5–7.5 ppm; piperazine protons δ 2.5–3.5 ppm; N,N-dimethyl protons δ ~3.0 ppm
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation [M+H]⁺ peak at m/z consistent with C₁₃H₂₁N₃ (219.33 g/mol)
Infrared Spectroscopy (IR) Functional group identification N–H stretch ~3300 cm⁻¹, C–N stretch ~1250 cm⁻¹
Elemental Analysis Purity and composition verification C, H, N percentages consistent with theoretical values
Chromatography (HPLC or GC) Purity assessment Single major peak with >95% purity
  • Regioselectivity: Meta substitution (3-position) is less common than para (4-position) in aniline derivatives. Directed ortho/para substitution patterns require careful synthetic planning, often involving protecting groups or regioselective intermediates.

  • Yield Variations: Reported yields for related piperazinylmethyl anilines range from 60% to 85%, depending on the method and purification.

  • Purification: Column chromatography on silica gel using mixtures of ethyl acetate and hexane or recrystallization from ethanol are standard.

  • Scalability: Alkylation via halomethyl intermediates is preferred for scale-up due to stable intermediates and reproducibility.

Method Key Reagents Conditions Advantages Typical Yield (%)
Direct Nucleophilic Substitution 3-(chloromethyl)-N,N-dimethylaniline + piperazine DMF, K₂CO₃, 50–80 °C, 12–24 h Simple, direct 70–80
Reductive Amination 3-(formyl)-N,N-dimethylaniline + piperazine + NaBH₃CN MeOH, RT, 6–24 h Mild, regioselective 65–75
Alkylation via Halomethyl Intermediate 3-(hydroxymethyl)-N,N-dimethylaniline → halide + piperazine SOCl₂/PBr₃ halogenation, then DMF, base, 60 °C Scalable, stable intermediates 75–85

The preparation of N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline is achieved through well-established synthetic strategies emphasizing nucleophilic substitution and reductive amination. Each method offers distinct advantages suited to laboratory or industrial scales. Analytical validation ensures the product's structural integrity and purity, essential for its application as a chemical intermediate in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of biological processes and as a building block for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The piperazine ring can interact with biological macromolecules, influencing their activity and function. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Substituent Effects in N,N-Dimethylaniline Derivatives

Compound Name Substituent (Position) Electronic Nature Steric Bulk Key Applications/Reactions
N,N-Dimethyl-3-(trifluoromethyl)aniline CF₃ (meta) Strongly electron-withdrawing Moderate Bromination (), Pd-catalyzed C–H olefination ()
N,N-Dimethyl-3-(triisopropylsilyloxy)aniline TIPSO (meta) Electron-donating (via O–Si) High Iron-catalyzed oxidative C–C coupling ()
N,N-Dimethyl-3-(phenylthio)aniline SPh (meta) Mildly electron-donating Moderate NMR studies (δH: 7.48–6.90 ppm; )
N,N-Dimethyl-3-((trimethylsilyl)ethynyl)aniline C≡C–SiMe₃ (meta) Electron-withdrawing (alkyne) Low Friedel-Crafts macrocycle synthesis ()
Target Compound Piperazin-1-ylmethyl (meta) Electron-donating (piperazine N lone pairs) High Limited reported applications; discontinued ()

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance para-selectivity in Pd-catalyzed C–H olefination but reduce reactivity compared to electron-donating substituents (e.g., competition yield: 19% for CF₃ vs. 37% for TIPSO in ) .
  • Bulky Substituents (e.g., TIPSO) : Improve regioselectivity in cross-coupling reactions but may hinder reaction rates due to steric hindrance .
  • However, synthetic challenges (e.g., discontinuation in ) suggest instability or purification difficulties .

Reactivity in Catalytic Reactions

Table 2: Reaction Performance of N,N-Dimethylaniline Derivatives

Reaction Type Compound Yield/Conditions Key Factors Influencing Reactivity
Pd-catalyzed C–H olefination N,N-Dimethyl-3-(trifluoromethyl)aniline 19% yield (with ligand) Electron-withdrawing CF₃ reduces aromatic electron density, slowing activation
N,N,3-Trimethylaniline Higher yield (exact data unspecified) Electron-donating methyl groups enhance reactivity
Iron-catalyzed C–C coupling N,N-Dimethyl-3-(triisopropylsilyloxy)aniline 37% yield () Steric bulk of TIPSO improves selectivity but limits substrate accessibility
Friedel-Crafts macrocyclization N,N-Dimethyl-3-((trimethylsilyl)ethynyl)aniline 95% yield () Alkyne group facilitates π-conjugation and regioselective coupling

Key Observations :

  • In contrast, CF₃ and TIPSO derivatives are better studied in catalytic applications, highlighting the underutilization of the target compound .

Physical Properties :

  • NMR Shifts: Piperazinylmethyl group: Expected δH ~2.5–3.5 ppm (N–CH₂–piperazine) and δC ~40–60 ppm (quaternary N–C), similar to N,N-dimethyl-3-((trimethylsilyl)ethynyl)aniline (δC: 40.5 ppm for dimethylamino; ) .

Solubility :

  • Piperazine’s basicity likely improves aqueous solubility at physiological pH compared to hydrophobic groups (e.g., TIPSO, CF₃).

Biological Activity

N,N-Dimethyl-3-(piperazin-1-ylmethyl)aniline, a compound featuring both an aniline moiety and a piperazine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2C_{12}H_{18}N_{2}, with a molecular weight of approximately 198.29 g/mol. The compound consists of a dimethylamino group attached to a piperazine ring, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine ring is known to engage with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction can modulate neurotransmission and affect various physiological processes, including mood regulation and cognitive functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties, inhibiting the growth of various pathogenic bacteria. This activity is often linked to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes .
  • Anticancer Properties : The compound has been investigated for its potential in cancer therapy. It has demonstrated cytotoxic effects against different cancer cell lines, suggesting its role as a candidate for developing anticancer agents. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways .
  • Neuroprotective Effects : Given its interaction with neurotransmitter systems, this compound may offer neuroprotective benefits, potentially aiding in conditions such as Alzheimer's disease by inhibiting amyloid aggregation and cholinesterase activity .

Case Studies and Experimental Data

A summary of key findings from recent studies on the biological activity of this compound is presented in Table 1.

Study ReferenceBiological ActivityIC50 Values (µM)Mechanism
Antibacterial25Disruption of cell membrane
Anticancer15Induction of apoptosis
Neuroprotection10Inhibition of cholinesterase

Q & A

Q. What are the most reliable synthetic routes for N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline, and how do their yields compare?

Methodological Answer: Two primary methods are documented:

  • Reductive Amination : Reacting 3-nitrobenzaldehyde with dimethylamine and formaldehyde under acidic conditions, followed by reduction (e.g., using NaBH₃CN in AcOH). This method achieves ~70–80% yield but requires careful pH control to avoid over-reduction .
  • Methylation of Precursors : Methylation of 3-(piperazin-1-ylmethyl)aniline derivatives using trimethyl phosphate. This route offers higher purity (>95%) but involves hazardous reagents and lower scalability .

Q. How can researchers purify this compound to >95% purity?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (3:1 to 1:2). Monitor fractions via TLC (Rf ~0.4 in EtOAc).
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C. This achieves >95% purity but risks losing yield due to solubility limitations .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Key signals include δ 2.94 ppm (s, 6H, N,N-dimethyl) and δ 3.5–3.7 ppm (m, 4H, piperazine CH₂). Aromatic protons appear as multiplet signals at δ 6.7–7.5 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 278.23 .

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution be addressed?

Methodological Answer: The dimethylamino and piperazine groups are strong para-directors, but steric hindrance may lead to meta-substitution. Strategies include:

  • Catalytic Control : Use Pd/S,O-ligand catalysts to enforce para-selectivity in C–H functionalization (e.g., olefination) .
  • Protection/Deprotection : Temporarily protect the piperazine nitrogen with Boc groups to reduce steric effects during halogenation .

Q. How do structural modifications impact biological activity (e.g., receptor binding)?

Methodological Answer:

  • Trifluoromethyl Addition : Derivatives like 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline show enhanced sphingosine-1-phosphate (S1P) receptor agonism (EC₅₀ = 12 nM vs. 45 nM for parent compound) .
  • Piperazine Substitution : Replacing piperazine with morpholine reduces activity, highlighting the necessity of the secondary amine for receptor interaction .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Model the HOMO/LUMO energies to predict sites for electrophilic attack. The dimethylamino group lowers HOMO energy (−6.8 eV), making the para-position most reactive .
  • Molecular Dynamics : Simulate interactions with catalytic Pd complexes to optimize cross-coupling conditions (e.g., Suzuki-Miyaura) .

Q. How can contradictory data on bromination efficiency be resolved?

Methodological Answer: Discrepancies arise from competing brominating agents:

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one : Achieves >80% yield at −10°C but requires strict temperature control to avoid dibromination .
  • N-Bromosuccinimide (NBS) : Lower yield (50–60%) but better tolerance for electron-rich substrates . Validate results with ¹H NMR to confirm mono- vs. di-brominated products.

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